molecular formula C6H14NO2P B14488626 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane CAS No. 64482-83-3

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane

Cat. No.: B14488626
CAS No.: 64482-83-3
M. Wt: 163.15 g/mol
InChI Key: KBTYDLSSPVJHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane is a heterocyclic compound that belongs to the class of oxazaphosphinanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane can be synthesized through a one-pot, three-component condensation reaction. This reaction involves the use of amino alcohol, aromatic aldehyde, and triethyl phosphite under ultrasound irradiation . The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The ultrasonic effects provide high yields, shorter reaction times, and easy isolation of the products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazaphosphinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted oxazaphosphinanes.

Scientific Research Applications

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and pesticidal properties.

    Medicine: It is a potential candidate for developing new drugs due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and pesticidal effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: An alkylating anticancer drug with a similar oxazaphosphinane ring system.

    Ifosfamide: Another alkylating agent used in cancer treatment.

Uniqueness

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike cyclophosphamide and ifosfamide, it has an ethoxy and methyl group that can influence its reactivity and interactions with biological targets.

Properties

CAS No.

64482-83-3

Molecular Formula

C6H14NO2P

Molecular Weight

163.15 g/mol

IUPAC Name

2-ethoxy-6-methyl-1,3,2-oxazaphosphinane

InChI

InChI=1S/C6H14NO2P/c1-3-8-10-7-5-4-6(2)9-10/h6-7H,3-5H2,1-2H3

InChI Key

KBTYDLSSPVJHHR-UHFFFAOYSA-N

Canonical SMILES

CCOP1NCCC(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.